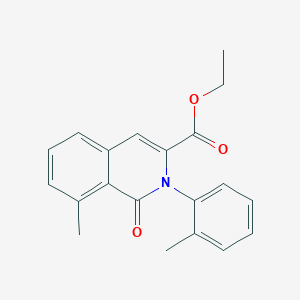
(R)-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is a chiral compound that features a pyrrolidine ring, a trifluoromethyl group, and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of primary amines with diols using a Cp*Ir complex.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives to azomethine ylide.
Carbamate Formation: The carbamate moiety can be synthesized by reacting alcohols with urea or carbamoyl chlorides.
Industrial Production Methods
Industrial production of ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate may involve scalable methods such as continuous flow synthesis, which allows for efficient and controlled production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate moiety to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-chloroperoxybenzoic acid) are commonly used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The pyrrolidine ring provides structural rigidity, which is crucial for binding to target proteins. The carbamate moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds contain a trifluoromethyl group and a pyrrolidine ring, similar to ®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate.
Pyrrolidine Derivatives: Compounds such as pyrrolizines and pyrrolidine-2-ones share the pyrrolidine ring structure.
Uniqueness
®-tert-butyl pyrrolidin-3-yl(trifluoromethyl)carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. The chiral nature of the compound also allows for enantioselective interactions with biological targets, enhancing its potential as a therapeutic agent .
Propriétés
Formule moléculaire |
C10H17F3N2O2 |
|---|---|
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-pyrrolidin-3-yl]-N-(trifluoromethyl)carbamate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15(10(11,12)13)7-4-5-14-6-7/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
Clé InChI |
WKYQXYCLSGSWCJ-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N([C@@H]1CCNC1)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N(C1CCNC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,3-Trimethylbicyclo[2.2.1]hept-2-yl pentanoate](/img/structure/B13966301.png)



![8-Bromo-4-methyl-3,4-dihydro-1H-pyrano[4,3-C]pyridin-4-OL](/img/structure/B13966313.png)
![3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]methyl}-3-ethyloxetane](/img/structure/B13966318.png)

![tert-Butyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13966329.png)


![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)

